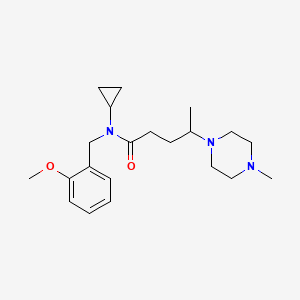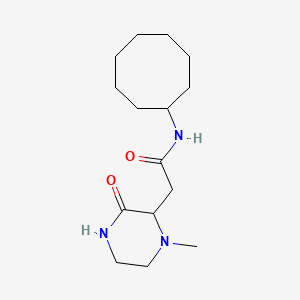
4-(2-chloro-3-methylbenzoyl)-3-(2-hydroxyethyl)-2-piperazinone
Overview
Description
4-(2-chloro-3-methylbenzoyl)-3-(2-hydroxyethyl)-2-piperazinone, also known as CMHP, is a synthetic compound that has been widely used in scientific research. It belongs to the class of benzoyl-piperazine derivatives and has a molecular weight of 325.81 g/mol. CMHP has been found to have various biochemical and physiological effects, making it a valuable tool for studying different biological processes.
Mechanism of Action
The mechanism of action of 4-(2-chloro-3-methylbenzoyl)-3-(2-hydroxyethyl)-2-piperazinone involves the inhibition of PDE5, which results in increased levels of cGMP in the body. This, in turn, leads to the relaxation of smooth muscles and increased blood flow to different organs, including the brain. The anxiolytic and antidepressant effects of 4-(2-chloro-3-methylbenzoyl)-3-(2-hydroxyethyl)-2-piperazinone are thought to be mediated through its interaction with the serotonergic and dopaminergic systems in the brain.
Biochemical and Physiological Effects:
4-(2-chloro-3-methylbenzoyl)-3-(2-hydroxyethyl)-2-piperazinone has been found to have various biochemical and physiological effects, including the inhibition of PDE5, anxiolytic and antidepressant effects, and the modulation of the serotonergic and dopaminergic systems in the brain. It has also been shown to have anti-inflammatory and antioxidant properties, making it a potential therapeutic agent for the treatment of various inflammatory and oxidative stress-related disorders.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 4-(2-chloro-3-methylbenzoyl)-3-(2-hydroxyethyl)-2-piperazinone in lab experiments is its potent inhibitory effects on PDE5, which makes it a valuable tool for studying the role of cGMP in different biological processes. However, one of the limitations of using 4-(2-chloro-3-methylbenzoyl)-3-(2-hydroxyethyl)-2-piperazinone is its relatively low solubility in water, which can make it difficult to administer in some experiments.
Future Directions
There are several future directions for the use of 4-(2-chloro-3-methylbenzoyl)-3-(2-hydroxyethyl)-2-piperazinone in scientific research. One potential direction is the development of 4-(2-chloro-3-methylbenzoyl)-3-(2-hydroxyethyl)-2-piperazinone-based therapeutics for the treatment of anxiety and depression. Another direction is the exploration of the anti-inflammatory and antioxidant properties of 4-(2-chloro-3-methylbenzoyl)-3-(2-hydroxyethyl)-2-piperazinone for the treatment of various inflammatory and oxidative stress-related disorders. Additionally, the use of 4-(2-chloro-3-methylbenzoyl)-3-(2-hydroxyethyl)-2-piperazinone in combination with other compounds could lead to the development of more potent and selective PDE5 inhibitors for the treatment of erectile dysfunction and other related disorders.
Scientific Research Applications
4-(2-chloro-3-methylbenzoyl)-3-(2-hydroxyethyl)-2-piperazinone has been used in various scientific research applications, including drug discovery, pharmacology, and neuroscience. It has been found to have potent inhibitory effects on the activity of phosphodiesterase type 5 (PDE5), which is an enzyme that plays a crucial role in the regulation of cyclic guanosine monophosphate (cGMP) levels in the body. 4-(2-chloro-3-methylbenzoyl)-3-(2-hydroxyethyl)-2-piperazinone has also been shown to have anxiolytic and antidepressant effects, making it a potential therapeutic agent for the treatment of anxiety and depression.
properties
IUPAC Name |
4-(2-chloro-3-methylbenzoyl)-3-(2-hydroxyethyl)piperazin-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17ClN2O3/c1-9-3-2-4-10(12(9)15)14(20)17-7-6-16-13(19)11(17)5-8-18/h2-4,11,18H,5-8H2,1H3,(H,16,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWQIZYKWERDEMW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C(=O)N2CCNC(=O)C2CCO)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.75 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-isopropyl-6-methyl-5-[5-(4-pyridazinyl)-1,2,4-oxadiazol-3-yl]-3,4-dihydro-2,7-naphthyridine-2(1H)-carboxamide](/img/structure/B3805520.png)
![N-(4-methoxyphenyl)-1-[5-(4-methoxyphenyl)-2-furoyl]-3-piperidinamine](/img/structure/B3805533.png)

![2-[(3-ethyl-1H-1,2,4-triazol-5-yl)thio]-N-(1-methyl-2-pyridin-4-ylethyl)acetamide](/img/structure/B3805541.png)
![N-[3-({3-[4-(2-methylphenyl)-1-piperazinyl]-1-piperidinyl}carbonyl)phenyl]acetamide](/img/structure/B3805554.png)
![3-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]pyrido[4,3-d]pyrimidin-4(3H)-one](/img/structure/B3805555.png)

![2-(5-{[4-(2-thienylcarbonyl)-1-piperazinyl]methyl}-1,2,4-oxadiazol-3-yl)pyrazine](/img/structure/B3805575.png)
![N-ethyl-3-methyl-N-[(2E)-3-phenylprop-2-en-1-yl]pyridine-2-carboxamide](/img/structure/B3805581.png)
![1-(1-azocanyl)-3-(5-{[isopropyl(2-methoxyethyl)amino]methyl}-2-methoxyphenoxy)-2-propanol](/img/structure/B3805584.png)
![N-{[4'-(1H-pyrazol-1-yl)biphenyl-3-yl]methyl}acetamide](/img/structure/B3805586.png)
![N-[(4-isopropyl-1,2,3-thiadiazol-5-yl)methyl]-2-morpholin-4-ylbenzamide](/img/structure/B3805607.png)
![methyl 4-[({[3-oxo-1-(2-phenylethyl)-2-piperazinyl]acetyl}amino)methyl]benzoate](/img/structure/B3805613.png)
![(3R*,4R*)-1-(2-methyl-3-furoyl)-4-[4-(2-phenylethyl)-1-piperazinyl]-3-piperidinol](/img/structure/B3805617.png)